Enhanced In Vitro NO Suppression: 3-Fold Potency Improvement Over Coixol
In a direct, same-assay comparison using LPS-induced RAW264.7 macrophages, Anti-inflammatory Agent 55 (compound 9j) demonstrates significantly greater potency in suppressing nitric oxide (NO) production than its parent scaffold, Coixol [1][2].
| Evidence Dimension | Suppression of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 0.8 μM |
| Comparator Or Baseline | Coixol (Parent Compound) |
| Quantified Difference | IC50 = 2.4 μM for Coixol, a 3-fold reduction in potency |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line |
Why This Matters
This 3-fold potency advantage allows researchers to use lower concentrations of 9j to achieve equivalent or better pathway inhibition, reducing the risk of off-target cytotoxicity and improving assay signal-to-noise ratios.
- [1] Cui, E., Qian, S., Li, J., Jiang, X., Wang, H., Du, S., & Du, L. (2023). Discovery of Coixol Derivatives as Potent Anti-inflammatory Agents. Journal of Natural Products, 86(8), 1950-1959. View Source
- [2] TargetMol. Coixol Product Datasheet. View Source
